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molecular formula C15H17ClO3 B8473871 2-Methylallyl 5-chloro-2-((2-methylallyl)oxy)benzoate

2-Methylallyl 5-chloro-2-((2-methylallyl)oxy)benzoate

Cat. No. B8473871
M. Wt: 280.74 g/mol
InChI Key: FXYLOFIKRCWGQO-UHFFFAOYSA-N
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Patent
US05142069

Procedure details

When this reaction was repeated employing 2.77 Kg of 5-chloro-2-hydroxybenzoic acid, 7.6 liters of dimethylformamide, 5.55 Kg of potassium carbonate, and 3.96 liters of methallyl chloride, the cooled reaction mixture was filtered and divided into two portions. Each portion was poured separately into a mixture of 2.8 liters of hexane, 1.4 liters of ethyl acetate and 7 liters of water. The layers were separated and the aqueous layer in each case extracted again with a mixture of 1.4 liters of hexane and 0.7 liters of ethyl acetate. The organic fractions were combined and washed with 4.1 liters of water followed by a sodium chloride solution of 800 grams of sodium chloride in 4.1 liters of water. The organic extracts were combined, dried over magnesium sulfate, filtered and concentrated in vacuo to provide 4.21 Kg of the desired intermediate.
Quantity
2.77 kg
Type
reactant
Reaction Step One
Quantity
5.55 kg
Type
reactant
Reaction Step Two
Quantity
3.96 L
Type
reactant
Reaction Step Three
Quantity
7.6 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([OH:11])=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].C(=O)([O-])[O-].[K+].[K+].[CH2:18](Cl)[C:19](=[CH2:21])[CH3:20]>CN(C)C=O>[CH3:18][C:19](=[CH2:21])[CH2:20][O:8][C:7](=[O:9])[C:6]1[CH:10]=[C:2]([Cl:1])[CH:3]=[CH:4][C:5]=1[O:11][CH2:7][C:6]([CH3:10])=[CH2:5] |f:1.2.3|

Inputs

Step One
Name
Quantity
2.77 kg
Type
reactant
Smiles
ClC=1C=CC(=C(C(=O)O)C1)O
Step Two
Name
Quantity
5.55 kg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
3.96 L
Type
reactant
Smiles
C(C(C)=C)Cl
Step Four
Name
Quantity
7.6 L
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the cooled reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered
ADDITION
Type
ADDITION
Details
Each portion was poured separately into a mixture of 2.8 liters of hexane, 1.4 liters of ethyl acetate and 7 liters of water
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer in each case extracted again with a mixture of 1.4 liters of hexane and 0.7 liters of ethyl acetate
WASH
Type
WASH
Details
washed with 4.1 liters of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC(COC(C1=C(C=CC(=C1)Cl)OCC(=C)C)=O)=C
Measurements
Type Value Analysis
AMOUNT: MASS 4.21 kg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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